8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride
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Description
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound with the molecular weight of 226.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one involves the use of heated melted polyphosphoric acid, 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide, and a series of other steps including hydrolysis, decolorization, and drying .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.12 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride involves the conversion of 2-amino-5-bromo-benzonitrile to the final product through a series of reactions.", "Starting Materials": [ "2-amino-5-bromo-benzonitrile", "Sodium hydride", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-5-bromo-benzonitrile is reacted with sodium hydride in ethyl acetate to form 2-amino-5-bromo-benzonitrile sodium salt.", "Step 2: The sodium salt is then treated with hydrochloric acid to form 5-bromo-2-amino-benzonitrile hydrochloride.", "Step 3: The hydrochloride salt is reacted with sodium hydroxide in methanol to form 5-bromo-2-amino-benzonitrile.", "Step 4: 5-bromo-2-amino-benzonitrile is then reacted with acetic anhydride and sulfuric acid to form 5-bromo-2-acetamido-benzonitrile.", "Step 5: The acetamido compound is then treated with sodium nitrite and hydrochloric acid to form 5-bromo-2-nitro-benzonitrile.", "Step 6: The nitro compound is reduced with hydrogen peroxide and sodium bicarbonate to form 5-bromo-2-amino-benzonitrile.", "Step 7: 5-bromo-2-amino-benzonitrile is then reacted with chloroform and sodium hydroxide to form 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride." ] } | |
CAS No. |
2751610-59-8 |
Molecular Formula |
C9H10BrClN2O |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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